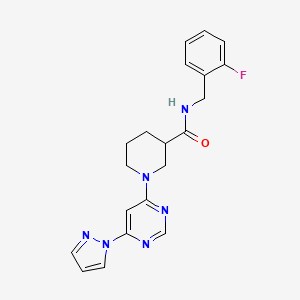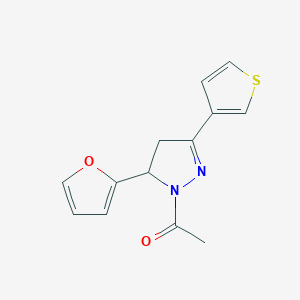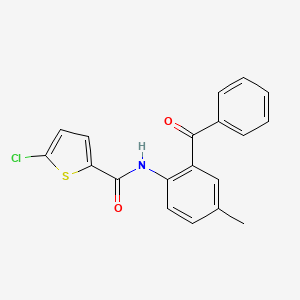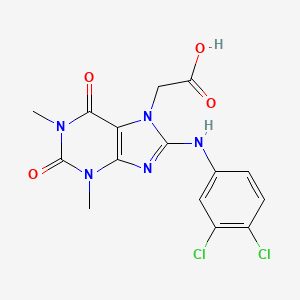
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-fluorobenzyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-fluorobenzyl)piperidine-3-carboxamide, also known as "Compound A" is a chemical compound that has been the focus of scientific research due to its potential therapeutic properties. This compound belongs to the class of piperidine carboxamides and has shown promising results in pre-clinical studies for several diseases.
Scientific Research Applications
Antituberculosis Activity
A study designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, showing promising activity against Mycobacterium tuberculosis with significant inhibitory effects and low cytotoxicity, highlighting the potential of such compounds in antituberculosis therapy (Jeankumar et al., 2013).
Anti-Lung Cancer Activity
Another research found fluoro-substituted benzopyrans exhibiting anticancer activities against human cancer cell lines, including lung cancer. The study illustrates the synthesis routes and the biological evaluation of these compounds, suggesting their potential utility in developing new cancer treatments (Hammam et al., 2005).
Anticancer and Anti-5-Lipoxygenase Agents
Research on novel pyrazolopyrimidines derivatives demonstrated anticancer and anti-5-lipoxygenase activities. These findings offer insights into the development of new therapeutic agents with dual functionalities, potentially useful in treating inflammatory diseases and cancer (Rahmouni et al., 2016).
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c21-17-7-2-1-5-15(17)12-22-20(28)16-6-3-9-26(13-16)18-11-19(24-14-23-18)27-10-4-8-25-27/h1-2,4-5,7-8,10-11,14,16H,3,6,9,12-13H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJFPFBMOIDMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2722129.png)
![Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine](/img/structure/B2722130.png)


![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2722135.png)
![[3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2722138.png)


![N'-(2-Methoxy-5-methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2722143.png)
![3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2722144.png)
![2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2722145.png)
![2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2722148.png)
![N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2722149.png)
